cis-4-(Aminomethyl)cyclohexanol hydrochloride
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Overview
Description
cis-4-(Aminomethyl)cyclohexanol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a derivative of cyclohexanol, where an aminomethyl group is attached to the fourth carbon in the cyclohexane ring, and the compound is in its cis configuration. This compound is often used in the synthesis of various biologically active molecules and has applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(Aminomethyl)cyclohexanol hydrochloride typically involves the reduction of a precursor compound, such as cis-4-(Nitromethyl)cyclohexanol. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst under mild conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
cis-4-(Aminomethyl)cyclohexanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of antihypertensive agents and other therapeutic compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-4-(Aminomethyl)cyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby modulating their activity. The compound can also interact with cell membranes, affecting signal transduction pathways .
Comparison with Similar Compounds
- cis-4-Hydroxycyclohexylamine hydrochloride
- trans-4-Aminocyclohexanol hydrochloride
Comparison:
- cis-4-(Aminomethyl)cyclohexanol hydrochloride is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity.
- cis-4-Hydroxycyclohexylamine hydrochloride has a similar structure but lacks the aminomethyl group, affecting its reactivity and applications.
- trans-4-Aminocyclohexanol hydrochloride differs in its stereochemistry, leading to different physical and chemical properties .
Properties
IUPAC Name |
4-(aminomethyl)cyclohexan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7,9H,1-5,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWWGZSFABKRSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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